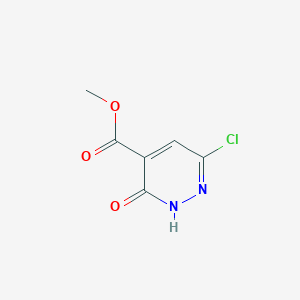

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

Vue d'ensemble

Description

“Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O3 . It is used in research and has a molecular weight of 188.57 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of hydrogen chloride in 1,4-dioxane at 50°C for 20 hours . The reaction mixture is combined with water and DCM, the organic phase is separated off and extracted with water . Then the organic phase is dried on MgSO4, filtered off, the solvent is eliminated in vacuo and carboxylic acid ester A.a.3 (890 mg, 86 %; HPLC-MS: MS (M+H)+ = 189; tRet = 1.47 min; method AFEC) is obtained .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” is represented by the formula C6H5ClN2O3 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

“Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” has a molecular weight of 188.57 g/mol . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique

Pharmaceutical Research: Synthesis of Indole Derivatives

Indole derivatives are significant in pharmaceuticals due to their presence in natural products and drugs. They exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate can serve as a precursor in the synthesis of indole derivatives, which are crucial for developing new therapeutic agents.

Agricultural Chemistry: Plant Growth Regulators

Indole-3-acetic acid, a plant hormone derived from tryptophan degradation, is essential for plant growth. The subject compound can be utilized in synthesizing analogs of plant hormones, contributing to the development of novel growth regulators and enhancing agricultural productivity .

Material Science: Organic Electronic Materials

Pyridazine derivatives have potential applications in creating organic electronic materials due to their electron-rich properties. They can be used in the synthesis of organic semiconductors, which are integral to organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biochemistry: Enzyme Inhibition Studies

The compound’s structural similarity to pyridazine-based ligands allows it to act as an inhibitor or modulator for various enzymes. This is particularly useful in studying enzyme mechanisms and designing enzyme inhibitors for therapeutic purposes .

Chemical Synthesis: Heterocyclic Building Blocks

As a heterocyclic building block, this compound is valuable in constructing complex molecules for chemical libraries. It can be used to synthesize diverse heterocycles, which are foundational structures in many pharmaceuticals .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate can be used as a standard in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .

Environmental Science: Pollutant Degradation

Research into the degradation of environmental pollutants often requires model compounds that can simulate the behavior of hazardous substances. This compound could be used in such studies to develop better degradation pathways and remediation techniques .

Medicinal Chemistry: Antiviral Research

The structural flexibility of pyridazine derivatives makes them suitable for the synthesis of antiviral agents. By modifying the compound, researchers can create molecules that interfere with viral replication processes, contributing to the development of new antiviral drugs .

Safety And Hazards

The safety information for “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” indicates that it has the hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

methyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXBMYDYRJIIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737327 | |

| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

CAS RN |

89581-64-6 | |

| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)

![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)

![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)